molecular formula C14H8BrClO3S B14643566 2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride CAS No. 53424-14-9

2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride

Cat. No.: B14643566
CAS No.: 53424-14-9
M. Wt: 371.6 g/mol
InChI Key: WSHUMZPLGGDYCC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride is an organic compound with a complex structure that includes a bromomethyl group, a ketone group, and a sulfonyl chloride group attached to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 9H-fluorene to introduce the bromomethyl group. This is followed by oxidation to form the ketone group at the 9-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted fluorene derivatives, sulfonamides, sulfonate esters, and various oxidation or reduction products depending on the specific reaction conditions .

Scientific Research Applications

2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group can undergo nucleophilic substitution, while the sulfonyl chloride group can react with nucleophiles to form sulfonamides or sulfonate esters. The ketone group can participate in oxidation and reduction reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenone: Similar in structure but lacks the bromomethyl and sulfonyl chloride groups.

    2-Bromomethyl-9H-fluorene: Similar but lacks the ketone and sulfonyl chloride groups.

    9-Oxo-9H-fluorene-1-sulfonyl chloride: Similar but lacks the bromomethyl group.

Uniqueness

2-(Bromomethyl)-9-oxo-9H-fluorene-1-sulfonyl chloride is unique due to the presence of all three functional groups (bromomethyl, ketone, and sulfonyl chloride) on the fluorene backbone. This combination of functional groups provides a versatile reactivity profile, making it valuable in various synthetic and industrial applications .

Properties

CAS No.

53424-14-9

Molecular Formula

C14H8BrClO3S

Molecular Weight

371.6 g/mol

IUPAC Name

2-(bromomethyl)-9-oxofluorene-1-sulfonyl chloride

InChI

InChI=1S/C14H8BrClO3S/c15-7-8-5-6-10-9-3-1-2-4-11(9)13(17)12(10)14(8)20(16,18)19/h1-6H,7H2

InChI Key

WSHUMZPLGGDYCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)CBr)S(=O)(=O)Cl

Origin of Product

United States

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